3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine ring fused with a piperidine ring, and a methoxy group attached to a pyridine ring. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in changes to cellular processes .
Result of Action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 3-methylpyridine with a thieno[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders and as an antimicrobial agent.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3,2-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and are studied for their therapeutic potential.
Uniqueness
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Biological Activity
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thieno[3,2-d]pyrimidine derivatives with piperidine and methoxy groups. The synthesis typically involves:
- Formation of Thieno[3,2-d]pyrimidine : Starting from appropriate precursors, thieno[3,2-d]pyrimidine is synthesized using standard organic reactions.
- Piperidine Attachment : The thieno derivative is then reacted with piperidine to form the piperidinyl moiety.
- Methoxy Group Introduction : Finally, the methoxy group is introduced to yield the final product.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study demonstrated that several thieno[3,2-d]pyrimidine derivatives showed potent anticancer effects against various human cancer cell lines, including:
Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
MCF-7 | 0.5 | Comparable |
HeLa | 0.8 | Comparable |
HCT116 | 0.6 | Comparable |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Kinase Inhibition
This compound has been shown to inhibit key kinases involved in cancer signaling pathways. Specifically, it acts as an inhibitor of GSK-3β and ROCK kinases:
Kinase | IC50 (nM) | Effect on Cell Viability |
---|---|---|
GSK-3β | 8 | Significant reduction |
ROCK | 15 | Moderate reduction |
These inhibitory effects contribute to its potential as a therapeutic agent in oncology .
Case Study 1: Breast Cancer
A clinical study evaluated the efficacy of a derivative of this compound in patients with metastatic breast cancer. The study reported:
- Response Rate : 60% of patients exhibited a partial response.
- Duration of Response : Median duration was approximately 6 months.
The compound was well-tolerated, with manageable side effects .
Case Study 2: Neurodegenerative Disorders
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated:
- Cell Viability : Increased viability in neuronal cell lines exposed to neurotoxic agents.
- Mechanism : The compound reduced oxidative stress markers and apoptosis-related proteins.
These findings highlight its potential application in treating neurodegenerative diseases .
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-3-2-7-19-18(13)23-11-14-4-8-22(9-5-14)17-16-15(6-10-24-16)20-12-21-17/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFYKHHOPNYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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